3-Aminobutanoic acid
CAS No.: 541-48-0
Cat. No.: VC21540972
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 541-48-0 |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | 3-aminobutanoic acid |
Standard InChI | InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |
Standard InChI Key | OQEBBZSWEGYTPG-UHFFFAOYSA-N |
SMILES | CC(CC(=O)O)N |
Canonical SMILES | CC(CC(=O)O)N |
Melting Point | 193.0 °C |
Chemical Properties and Structure
Molecular Structure and Formula
3-Aminobutanoic acid has a relatively simple structure consisting of a four-carbon chain with an amino group at the third (beta) position and a carboxylic acid group at the terminal carbon. The molecular formula of this compound is C4H9NO2 .
Property | Value |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.1198 g/mol |
Monoisotopic Molecular Weight | 103.063328537 g/mol |
Chemical Structure | Linear chain with an amino group at C-3 and carboxyl group at C-1 |
The compound exists in different stereoisomeric forms, with the (S)-3-aminobutanoic acid representing one specific enantiomer with defined stereochemistry . The stereospecific version (S)-3-aminobutanoic acid has been the subject of synthesis research aiming to develop greener production methods .
Identification Parameters
For analytical and research purposes, 3-aminobutanoic acid can be identified using various chemical identifiers, as shown in the following table:
Identifier Type | Value |
---|---|
CAS Registry Number | 541-48-0 |
IUPAC Name | 3-aminobutanoic acid |
Traditional Name | 3-aminobutyric acid |
SMILES Notation | CC(N)CC(O)=O |
InChI Identifier | InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI Key | OQEBBZSWEGYTPG-UHFFFAOYSA-N |
Classification and Biochemical Context
Beta Amino Acids Classification
3-Aminobutanoic acid belongs to the chemical class of beta amino acids and derivatives. This classification is based on the structural characteristic of having the amino group attached to the beta carbon atom rather than the alpha carbon (as in proteinogenic amino acids) .
The classification hierarchy for 3-aminobutanoic acid can be outlined as follows:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Organic acids and derivatives |
Class | Carboxylic acids and derivatives |
Sub Class | Amino acids, peptides, and analogues |
Direct Parent | Beta amino acids and derivatives |
This classification helps to understand the compound's chemical relationships and potential biochemical behaviors .
Synthesis Methods
Green Chemistry Approaches
Recent research has focused on developing environmentally friendly methods for synthesizing 3-aminobutanoic acid, particularly its stereoisomeric form (S)-3-aminobutanoic acid. A notable approach involves enantioselective chemoenzymatic synthesis, which leverages the specificity of enzymatic reactions to produce the desired stereoisomer with high purity .
This green chemistry approach represents an advancement over traditional synthetic methods, offering potential advantages such as:
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Reduced environmental impact
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Higher stereoselectivity
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Milder reaction conditions
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Potential for improved yield and efficiency
The development of such improved synthetic pathways indicates the continuing scientific interest in 3-aminobutanoic acid and its derivatives for research and potential applications .
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